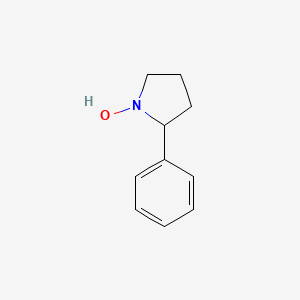

2-Phenylpyrrolidin-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

99075-08-8 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-hydroxy-2-phenylpyrrolidine |

InChI |

InChI=1S/C10H13NO/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2 |

InChI Key |

VXGOBKMZBNJSTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Iii. Chemical Reactivity and Transformations of 2 Phenylpyrrolidin 1 Ol

Redox Chemistry: Oxidative and Reductive Interconversions of the Pyrrolidinol Moiety

The N-hydroxyl functionality of 2-phenylpyrrolidin-1-ol is central to its redox chemistry. It can be oxidized to form a five-membered cyclic nitrone or reduced to the corresponding pyrrolidine (B122466).

Oxidation: The oxidation of N-hydroxypyrrolidines, such as this compound, is a primary method for the synthesis of pyrroline (B1223166) N-oxides (cyclic nitrones). acs.orgmdpi.com This transformation is typically achieved using mild oxidizing agents. chimia.ch Yellow mercury(II) oxide (HgO) is a classic reagent for this purpose, providing good yields and regioselectivity. mdpi.comchimia.ch Other common oxidants include manganese dioxide (MnO2), which is considered a more sustainable alternative, and tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO). mdpi.comchimia.ch The oxidation process involves dehydrogenation at a carbon atom alpha to the nitrogen. chimia.ch For this compound, oxidation can theoretically lead to two regioisomeric nitrones. However, the presence of the phenyl group at the C2 position significantly influences the regioselectivity of this reaction. mdpi.comchimia.ch The oxidation is believed to proceed through an intermediate nitrosonium cation. mdpi.com

Reduction: The N-hydroxyl group can be reduced to the corresponding secondary amine, yielding 2-phenylpyrrolidine (B85683). This transformation is a key step in synthetic sequences where the hydroxylamine (B1172632) functionality is used as a temporary protecting or directing group. Common reducing agents for this purpose include catalytic hydrogenation (e.g., using a palladium catalyst) or chemical reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). smolecule.com The choice of reducing agent can be critical to avoid undesired side reactions, such as the reduction of the phenyl ring under harsh hydrogenation conditions. A study on related N-hydroxypyrrolidines demonstrated that diastereoselective reduction of an intermediate nitrone can be used to control the stereochemistry at the C5 position of the pyrrolidine ring. rsc.org

Table 1: Common Reagents for Redox Reactions of Pyrrolidinols

| Transformation | Reagent System | Typical Conditions | Product Type |

| Oxidation | Yellow Mercury(II) Oxide (HgO) | CH2Cl2, 0 °C to room temp | Pyrroline N-oxide |

| Oxidation | Manganese Dioxide (MnO2) | Dichloromethane | Pyrroline N-oxide |

| Oxidation | TPAP/NMO | Dichloromethane | Pyrroline N-oxide |

| Reduction | Catalytic Hydrogenation (e.g., Pd/C) | H2 atmosphere, solvent | Pyrrolidine |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF | Pyrrolidine |

Nucleophilic and Electrophilic Substitution Reactions at the Pyrrolidine Ring and Phenyl Group

Pyrrolidine Ring: Direct nucleophilic substitution at the saturated carbon atoms of the pyrrolidine ring in this compound is generally challenging due to the low reactivity of C-H and C-C bonds. wikipedia.orglasalle.edu Such reactions typically require activation, for instance, by introducing a good leaving group on the ring. However, the nitrogen atom of the pyrrolidine ring, especially after reduction of the N-hydroxyl group to an amine, can act as a nucleophile in reactions such as alkylation or acylation.

Phenyl Group: The phenyl group of this compound is susceptible to electrophilic aromatic substitution. scribd.comsavemyexams.com The pyrrolidin-1-ol substituent acts as a directing group, influencing the position of the incoming electrophile. The nitrogen atom's lone pair can be donated to the aromatic ring, making it an activating group and an ortho-, para-director. mnstate.edu However, under strongly acidic conditions required for many electrophilic substitutions (like nitration or sulfonation), the nitrogen atom can be protonated, transforming the substituent into a deactivating, meta-directing group. scribd.commnstate.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. mnstate.edu

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br2 with a Lewis acid catalyst (e.g., FeBr3). mnstate.edumlsu.ac.in

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. mnstate.edu

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl3. mlsu.ac.inlibretexts.org These reactions might be complicated by the reactivity of the N-hydroxyl group with the Lewis acid.

Derivatization Reactions for Synthetic Manipulations and Analytical Purposes

The N-hydroxyl group is a key site for derivatization, which is often performed for functional group protection, to modify the molecule's properties, or for analytical purposes.

The hydroxyl group of this compound can be readily acylated to form the corresponding O-acyl derivatives (esters). This is typically achieved by reacting it with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. researchgate.net For instance, reaction with acetyl chloride or acetic anhydride would yield 2-phenylpyrrolidin-1-yl acetate (B1210297). This reaction is useful for protecting the hydroxyl group during subsequent synthetic steps. arkat-usa.org

Alkylation of this compound can occur at either the nitrogen or the oxygen atom, leading to N-alkyl or O-alkyl products. The regioselectivity of the alkylation depends on the nature of the alkylating agent and the reaction conditions. researchgate.netorganic-chemistry.org Generally, O-alkylation is favored under conditions that promote the formation of the alkoxide, while N-alkylation might occur if the nitrogen's nucleophilicity is enhanced. The use of different bases and solvents can influence the N- versus O-alkylation ratio. researchgate.net In some cases, double alkylation has been observed in related pyrrolidone systems. beilstein-journals.org

Silylation is a common method for protecting the hydroxyl group of this compound. nih.govuni-muenchen.de Silyl (B83357) ethers are generally stable under a variety of reaction conditions but can be easily removed when needed. Common silylating agents include chlorotrimethylsilane (B32843) (TMSCl), triethylsilyl chloride (TESCl), and tert-butyldimethylsilyl chloride (TBDMSCl), typically used with a base like triethylamine (B128534) or imidazole (B134444) in an aprotic solvent. uni-muenchen.deescholarship.org The choice of the silyl group affects the stability of the resulting silyl ether, with bulkier groups like TBDMS providing greater stability. uni-muenchen.de Silylation is also a valuable technique in analytical chemistry, as it increases the volatility and thermal stability of the compound for analysis by gas chromatography-mass spectrometry (GC-MS). rsc.org

Table 2: Common Derivatization Reactions of this compound

| Reaction Type | Reagent | Product Functional Group | Purpose |

| Acylation | Acid Chloride (e.g., Acetyl Chloride) | O-Acyl (Ester) | Protection, Synthetic intermediate |

| Alkylation | Alkyl Halide (e.g., Benzyl Bromide) | O-Alkyl (Ether) or N-Alkyl | Synthetic modification |

| Silylation | Silyl Chloride (e.g., TBDMSCl) | O-Silyl (Silyl Ether) | Protection, Analysis (GC-MS) |

Intramolecular and Intermolecular Cyclization Pathways

This compound and its derivatives can participate in various cyclization reactions, serving as building blocks for more complex heterocyclic systems.

Intramolecular Cyclization: Derivatives of this compound can undergo intramolecular cyclization to form bicyclic or polycyclic structures. divyarasayan.org For example, if a suitable functional group is introduced onto the phenyl ring or a side chain attached to the pyrrolidine, it can react with the pyrrolidine moiety. An example from related chemistry is the intramolecular aza-Michael reaction, where a nitrogen nucleophile adds to a pendant α,β-unsaturated ester to form a new ring. ajol.info Another possibility is an intramolecular Friedel-Crafts type reaction, where a cationic center generated on a side chain is trapped by the electron-rich phenyl group. beilstein-journals.org The oxidation of an O-allyl-substituted N-hydroxypyrrolidine can lead to an unstable nitrone that immediately undergoes an intramolecular cycloaddition. acs.orgacs.org

Intermolecular Cyclization: In intermolecular reactions, this compound, or more commonly its corresponding nitrone, can act as a 1,3-dipole in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes). mdpi.com This is a powerful method for constructing new five-membered rings and has been used in the synthesis of complex alkaloids like indolizidines and pyrrolizidines. mdpi.com The stereochemistry of the cycloaddition is often highly controlled by the existing stereocenter at the C2 position of the pyrrolidine ring.

Intramolecular Aza-Michael Reactions

The intramolecular aza-Michael reaction, or conjugate addition, is a powerful method for constructing nitrogen-containing rings. In the context of this compound derivatives, this reaction typically involves the nitrogen atom of the pyrrolidine ring, or a nitrogen-containing side chain, acting as a nucleophile that attacks an activated carbon-carbon double bond within the same molecule. This process is instrumental in synthesizing bicyclic and more complex heterocyclic systems.

The stereochemical outcome of these reactions is often influenced by the existing chirality of the this compound scaffold. Research has demonstrated that the presence of the phenyl group can direct the approach of the nitrogen nucleophile, leading to high levels of diastereoselectivity in the cyclized product. rsc.orgrsc.org The reaction is frequently catalyzed by acids or bases to enhance the nucleophilicity of the nitrogen and/or the electrophilicity of the Michael acceptor. georgiasouthern.edu

Organocatalysis has emerged as a particularly effective strategy for promoting asymmetric intramolecular aza-Michael additions. rsc.orgnih.gov Chiral Brønsted acids, such as phosphoric acids, and chiral amines have been successfully employed to catalyze these reactions, affording products with high enantiomeric excess. rsc.orgnih.gov For example, the use of chiral phosphoric acids has been shown to facilitate the enantioselective cyclization of enone carbamates to yield 2-substituted pyrrolidines. rsc.orgrsc.org

A notable application of this methodology is in domino reactions, where the intramolecular aza-Michael addition is coupled with other transformations, such as cross-metathesis, in a single pot. rsc.orgrsc.org This approach provides a highly efficient route to structurally diverse and enantioenriched pyrrolidine derivatives. rsc.orgrsc.org

Table 1: Examples of Intramolecular Aza-Michael Reactions in Pyrrolidine Synthesis

| Catalyst/Promoter | Substrate Type | Product | Key Features |

| Chiral Phosphoric Acid | Enone Carbamates | 2-Substituted Pyrrolidines | High enantioselectivity. rsc.orgrsc.org |

| Chiral Primary Amine (TFA salt) | Enone Carbamates | 2-Substituted Pyrrolidines | Moderate to good yields, variable enantioselectivity depending on solvent. rsc.org |

| Hoveyda–Grubbs II catalyst & Chiral Phosphoric Acid | - | Benzopyrrolidines | Domino cross-metathesis/intramolecular aza-Michael addition. rsc.org |

| Base (e.g., NaHCO₃) | Amine with α,β-unsaturated ester | Substituted Pyrrolidines | Base-catalyzed conjugate addition. |

Dieckmann Cyclization Approaches to Pyrrolidinone Systems

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is base-catalyzed to form a β-keto ester. organic-chemistry.orglibretexts.orglibretexts.org This reaction is a cornerstone in the synthesis of five- and six-membered rings and has been applied to the synthesis of pyrrolidinone systems derived from or related to the this compound framework. ucl.ac.ukacs.org Specifically, a diester precursor containing the pyrrolidine nitrogen can undergo cyclization to afford a pyrrolizidinone or related bicyclic lactam.

The general strategy involves a precursor molecule that possesses two ester functionalities positioned to allow for a 5- or 6-membered ring closure. For the synthesis of pyrrolidinone systems, a common precursor would be an N-acylated pyrrolidine derivative bearing an ester-terminated side chain. The reaction is typically initiated by a strong base, such as sodium ethoxide or potassium tert-butoxide, which deprotonates the α-carbon of one of the ester groups to form an enolate. libretexts.orglibretexts.org This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, leading to a cyclic β-keto ester after elimination of an alkoxide. libretexts.orglibretexts.org

The resulting cyclic β-keto ester can be further manipulated. For instance, hydrolysis and decarboxylation can lead to a simple cyclic ketone. This sequence has been utilized in the synthesis of functionalized homoprolines, which are precursors for pyrrolizidines and indolizidines. nih.gov The versatility of the Dieckmann condensation makes it a valuable tool for constructing the core structures of various alkaloids and other biologically active molecules. nih.govresearchgate.netbeilstein-journals.org

Table 2: Key Aspects of Dieckmann Cyclization for Pyrrolidinone Synthesis

| Feature | Description |

| Reaction Type | Intramolecular Claisen condensation of a diester. organic-chemistry.orglibretexts.org |

| Precursor | A molecule containing a pyrrolidine ring and two ester groups capable of forming a 5- or 6-membered ring. libretexts.orgucl.ac.uk |

| Catalyst | Strong base (e.g., NaOEt, KOtBu). libretexts.org |

| Initial Product | Cyclic β-keto ester. organic-chemistry.orglibretexts.org |

| Applications | Synthesis of pyrrolizidinones, indolizidinones, and other bicyclic lactams. nih.gov |

Ring Expansion Rearrangements (e.g., Aza-Baeyer-Villiger Type)

Ring expansion rearrangements of the pyrrolidine ring in this compound derivatives provide access to larger, often more complex, heterocyclic systems such as piperidines and azepanes. rsc.orgresearchgate.netnih.govresearchgate.net One notable class of such transformations is the aza-Baeyer-Villiger rearrangement. The classic Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters or lactones. organic-chemistry.orgrsc.org The aza-Baeyer-Villiger reaction is the analogous nitrogen insertion, which can transform a cyclic ketone into a lactam. organic-chemistry.orgresearchgate.netyoutube.com

While the direct aza-Baeyer-Villiger rearrangement of a ketone derived from the this compound scaffold is a plausible transformation, other related ring expansion reactions are also prevalent. For instance, treatment of prolinol derivatives with deoxyfluorinating agents like DAST can induce ring expansion to form fluorinated piperidines. nih.gov This process is believed to proceed through an aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile to give the ring-expanded product. nih.gov

Another approach to ring expansion involves the formation of bicyclic azetidinium intermediates from pyrrolidine derivatives. researchgate.net These strained intermediates can be regioselectively opened by various nucleophiles to yield substituted azepanes. researchgate.net The stereochemistry of the starting pyrrolidine can influence the stereochemical outcome of the ring-expanded product.

Recent advancements have described novel methods for nitrogen insertion that proceed under mild conditions, offering alternatives to the often harsh conditions of traditional Beckmann or Schmidt rearrangements. organic-chemistry.orgresearchgate.net For example, amino diphenylphosphinates have been used for the ring expansion of cyclobutanones to γ-lactams through a Criegee-like intermediate, showcasing a stereospecific nitrogen insertion. organic-chemistry.orgresearchgate.net

Table 3: Examples of Ring Expansion Reactions of Pyrrolidine Derivatives

| Reagent/Method | Starting Material | Product | Key Features |

| Amino diphenylphosphinates | Cyclobutanones | γ-Lactams | Mild, stereospecific aza-Baeyer-Villiger type rearrangement. organic-chemistry.orgresearchgate.net |

| DAST (Deoxyfluorinating agent) | Prolinol derivatives | Fluorinated piperidines | Proceeds via an aziridinium intermediate. nih.gov |

| Triflic anhydride / Proton-sponge | Pyrrolidine derivatives | Substituted azepanes | Formation and nucleophilic opening of a bicyclic azetidinium intermediate. researchgate.net |

| Hydride transfer | 4-Pyrrolidinyl isatins | Tetrahydro-1-benzazepines | Atom- and step-economical protocol. rsc.org |

Functional Group Interconversions and Modifications of the Pyrrolidinol Framework

The this compound scaffold provides a versatile platform for a wide range of functional group interconversions and modifications, allowing for the synthesis of a diverse library of derivatives. nih.govresearchgate.netorganic-chemistry.orgvanderbilt.eduimperial.ac.ukslideshare.netsinica.edu.tw These transformations can target the hydroxylamino group, the phenyl ring, or the pyrrolidine ring itself.

The hydroxyl group of the N-hydroxy-pyrrolidine moiety can be acylated, alkylated, or converted to other functional groups. For example, esterification or etherification can be used to introduce various substituents, potentially modulating the biological activity of the resulting compounds. The nitrogen atom itself can participate in N-alkylation or N-arylation reactions, further expanding the structural diversity of the scaffold. mdpi.com

The phenyl group can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of a wide array of substituents onto the aromatic ring. These modifications can have a significant impact on the electronic properties and steric profile of the molecule.

The pyrrolidine ring can also be modified. For instance, oxidation of the ring can introduce carbonyl groups, leading to the formation of pyrrolidinones. mdpi.com As previously discussed, the pyrrolidine ring can also be a precursor for larger ring systems through various rearrangement reactions. Furthermore, the inherent chirality of the this compound scaffold makes it a valuable building block in asymmetric synthesis, where it can be used to control the stereochemistry of subsequent transformations. nih.govresearchgate.net

The ability to perform these functional group interconversions is crucial for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its pharmacological properties. nih.govresearchgate.net

Iv. Mechanistic Investigations of Reactions Involving 2 Phenylpyrrolidin 1 Ol

Application of Isotopic Labeling Studies for Mechanistic Probes

Isotopic labeling is a powerful and definitive technique used to trace the journey of specific atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. wikipedia.org By replacing an atom in a reactant molecule with one of its heavier, non-radioactive (stable) or radioactive isotopes, researchers can track the position of the labeled atom in the products, intermediates, and even transition states. This method helps to distinguish between proposed mechanistic pathways, identify bond-forming and bond-breaking steps, and understand the stereochemistry of a reaction. slideshare.net For reactions involving 2-Phenylpyrrolidin-1-ol, isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O) serve as crucial mechanistic probes.

Detailed research findings from isotopic labeling experiments provide unambiguous evidence for proposed reaction pathways. The detection of these isotopes can be achieved through various analytical techniques, including Mass Spectrometry (MS), which detects mass changes, and Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between isotopes based on their different gyromagnetic ratios. wikipedia.org

Deuterium Labeling in C-H Activation and Hydroxyl Group Reactions

Deuterium (D) labeling is frequently employed to investigate mechanisms involving the cleavage of a carbon-hydrogen (C-H) or oxygen-hydrogen (O-H) bond. For instance, in a hypothetical palladium-catalyzed C-H arylation at the C5 position of the pyrrolidine (B122466) ring of this compound, a kinetic isotope effect (KIE) experiment can be designed. By synthesizing a derivative of this compound specifically deuterated at the C5 position (5,5-d₂-2-Phenylpyrrolidin-1-ol) and comparing its reaction rate to the non-deuterated analogue, the role of C-H bond cleavage in the rate-determining step can be elucidated. A significant KIE (kH/kD > 1) would suggest that the C-H bond is broken in the rate-determining step of the reaction.

Similarly, to study the reactivity of the hydroxyl group, the hydrogen can be replaced with deuterium to form this compound-d₁. Observing the transfer or retention of this deuterium label in the product can confirm the involvement of the hydroxyl proton in the reaction mechanism, such as in hydrogen-exchange reactions. wikipedia.org

Oxygen-18 Labeling to Trace the Hydroxyl Moiety

Oxygen-18 (¹⁸O) labeling of the hydroxyl group in this compound is an effective strategy for determining the fate of the oxygen atom during substitution or elimination reactions. For example, in an acid-catalyzed dehydration reaction to form the corresponding 2-phenyl-1-pyrroline, it is crucial to determine whether the reaction proceeds via an E1 or E2 mechanism.

By using H₂¹⁸O in a hydration reaction or by synthesizing 2-phenylpyrrolidin-1-[¹⁸O]ol, the origin of the oxygen atom in the products or intermediates can be traced. In a hypothetical esterification reaction with acetic anhydride (B1165640), if the ¹⁸O label from the pyrrolidinol is found in the acetate (B1210297) ester product, it confirms that the N-O bond remains intact during the reaction. Conversely, if the label is found in the water by-product, it would indicate cleavage of the N-O bond. Such studies have been instrumental in clarifying mechanisms for related compounds. rsc.org

Interactive Data Table: Mechanistic Probe of a Hypothetical Oxidation Reaction

The following table presents hypothetical data from an isotopic labeling study designed to investigate the mechanism of a hypothetical oxidation of this compound to 2-Phenyl-1-pyrroline N-oxide using a generic oxidant, [Ox]. The study uses ¹⁸O-labeled this compound and ¹⁸O-labeled water to trace the origin of the oxygen atom in the N-oxide product.

| Experiment | Reactants | Reaction Conditions | 18O Incorporation in Product (%) | Mechanistic Implication |

|---|---|---|---|---|

| 1 | This compound + [Ox] | Standard (in H216O) | 0% (Baseline) | Establishes baseline for natural abundance. |

| 2 | 2-Phenylpyrrolidin-1-[18O]ol + [Ox] | Standard (in H216O) | ~98% | The oxygen atom from the hydroxyl group is retained in the product, suggesting an intramolecular oxygen transfer mechanism. |

| 3 | This compound + [Ox] | Standard (in H218O) | <2% | The oxygen atom from the solvent (water) is not incorporated, ruling out a mechanism involving nucleophilic attack by water. |

| 4 | 2-Phenylpyrrolidin-1-[18O]ol + [Ox] | Standard (in H218O) | ~99% | Confirms that the oxygen source is exclusively the starting alcohol. |

Advancements in Organic Synthesis Utilizing this compound

The field of advanced organic synthesis continually seeks novel and efficient methodologies to construct complex molecular architectures with high levels of stereocontrol. Chiral auxiliaries and building blocks are fundamental tools in this endeavor, enabling the selective formation of desired stereoisomers. While a vast array of such molecules have been developed and utilized, specific applications and detailed research findings for the chemical compound “this compound” in the context of advanced organic synthesis are not extensively documented in readily available scientific literature.

Extensive searches for the use of this compound as a chiral auxiliary for controlling enolate geometry, or in diastereoselective aldol (B89426) and Michael additions, have not yielded specific examples or detailed research data. Similarly, its application as a chiral building block for the construction of enantioenriched compounds is not prominently featured in published studies.

Therefore, a detailed article focusing solely on the specified applications of this compound, complete with research findings and data tables as requested, cannot be generated at this time due to a lack of available information in the public domain.

General principles of asymmetric synthesis using other chiral auxiliaries are well-established. These principles include:

Chiral Auxiliaries in Asymmetric Reactions : Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is cleaved to yield the enantioenriched product. wikipedia.org The effectiveness of a chiral auxiliary lies in its ability to create a diastereomeric intermediate that exhibits a significant energy difference between the transition states leading to the possible stereoisomeric products. researchgate.net

Control of Enolate Geometry and Facial Selectivity : The geometry (E/Z) of an enolate, often controlled by the choice of base and reaction conditions, plays a crucial role in determining the stereochemical outcome of aldol reactions. bham.ac.ukharvard.edumakingmolecules.com Chiral auxiliaries can influence the facial selectivity of the enolate, directing the approach of an electrophile to one of the two faces of the planar enolate. libretexts.orgmasterorganicchemistry.com

Diastereoselective Aldol and Michael Additions : In aldol reactions, chiral auxiliaries attached to the enolate component can effectively control the formation of syn or anti diastereomers. harvard.edumasterorganicchemistry.comprinceton.edu Similarly, in Michael additions, the chiral auxiliary on either the Michael donor or acceptor can direct the conjugate addition to afford a product with high diastereoselectivity. nih.govnih.govrsc.org

Stereochemical Control in Organometallic Reagent Additions : The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. libretexts.orgsaskoer.ca Chiral auxiliaries can be employed to control the stereochemistry of the newly formed stereocenter. nih.gov

Chiral Building Blocks in Complex Molecule Synthesis : Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during its synthesis. dovepress.comenamine.net This approach is a cornerstone of many total syntheses of natural products and pharmaceuticals. rsc.org The synthesis of enantioenriched compounds often relies on a "chiral pool" of readily available, inexpensive chiral molecules from natural sources or on the development of efficient asymmetric syntheses. researchgate.netnih.gov

While these general concepts provide a framework for understanding how a chiral molecule like this compound could be used in advanced organic synthesis, the absence of specific research data prevents a detailed discussion of its actual applications in the requested areas.

V. Applications of 2 Phenylpyrrolidin 1 Ol in Advanced Organic Synthesis

Chiral Building Blocks and Scaffolds in Complex Molecule Synthesis

Design of Functionalized Heterocyclic Systems

The pyrrolidine (B122466) ring system is a prevalent motif in a vast array of biologically active compounds and natural products. researchgate.net 2-Phenylpyrrolidin-1-ol serves as a versatile starting material for the synthesis of more complex, functionalized heterocyclic systems. Its inherent chirality can be transferred to the target molecules, enabling the stereoselective synthesis of intricate structures.

One notable application involves the use of this compound derivatives in the construction of pyrimidine-containing compounds. For instance, a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared through a multi-step sequence starting from itaconic acid. mdpi.comresearchgate.net This approach highlights the utility of the this compound core as a scaffold for parallel synthesis, allowing for the generation of a diverse set of compounds with potential medicinal applications. mdpi.comresearchgate.net The key steps in this synthesis involved the formation of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, which were then amidated with various amines. mdpi.com

Furthermore, the this compound framework has been incorporated into the synthesis of other heterocyclic structures, such as pyrazole (B372694) analogues of histamine (B1213489). mdpi.com These conformationally constrained analogues are of interest in medicinal chemistry for their potential to interact with biological targets with high specificity. mdpi.comresearchgate.net The synthesis of these molecules often involves the cyclization of intermediates derived from the chiral pyrrolidine core. mdpi.com

The following table summarizes representative examples of functionalized heterocyclic systems derived from this compound:

| Heterocyclic System | Key Reagents/Conditions | Role of this compound Derivative | Ref. |

| 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides | Itaconic acid, amidines, various amines, parallel amidation | Chiral scaffold | mdpi.comresearchgate.net |

| 5-(5-Oxo-1-phenylpyrrolidin-3-yl)-1H-pyrazole-4-carboxamides | Not specified in detail | Precursor for conformationally constrained histamine analogues | mdpi.comresearchgate.net |

| 2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones | Itaconic acid derivatives, primary amines, amidines | Chiral building block | researchgate.net |

Development of Ligands for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. This compound, with its defined stereochemistry, serves as an excellent chiral backbone for the design and synthesis of novel ligands. These ligands can coordinate with metal centers to create catalysts that can induce high levels of stereoselectivity in a variety of organic transformations.

Chiral aminophenol ligands, which can be derived from structures related to this compound, have been successfully employed in asymmetric synthesis. google.com For example, a chiral aminophenol ligand was used to induce the asymmetric synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor. google.com The ligand, which is inexpensive and recoverable, led to high yields and excellent enantioselectivity in the key cyclization step. google.com

The versatility of the pyrrolidine scaffold allows for the introduction of various donor atoms, such as phosphorus and nitrogen, to create bidentate or multidentate ligands. For instance, phosphine-phosphite ligands incorporating a P-stereogenic phosphanorbornane and axially chiral bisnaphthols have been synthesized and applied in asymmetric catalysis. rsc.org While not directly derived from this compound, this works illustrates the principle of using chiral backbones to create effective ligands for reactions like allylic substitution, hydroformylation, and hydrogenation. rsc.org

The following table provides examples of ligand types derived from or related to the this compound scaffold and their applications in asymmetric catalysis:

| Ligand Type | Metal | Catalyzed Reaction | Enantiomeric Excess (ee) | Ref. |

| Chiral Aminophenol | Zinc | Asymmetric addition of diethyl zinc to aromatic aldehydes | Up to 99% | google.com |

| Chiral Aminophenol | Not specified | Asymmetric synthesis of Efavirenz | Good | google.com |

| Phosphine-phosphite | Palladium | Asymmetric allylic substitution | Up to 60% | rsc.org |

| Phosphine-phosphite | Rhodium | Asymmetric hydrogenation | Up to 50% | rsc.org |

Strategic Utility in Total Synthesis of Natural Products and Related Structures

The total synthesis of complex natural products is a formidable challenge in organic chemistry that often requires the development of novel synthetic strategies and the use of chiral building blocks. numberanalytics.comsci-hub.selkouniv.ac.in this compound and its derivatives have found strategic utility in this area, serving as chiral auxiliaries or key intermediates to control stereochemistry during the construction of intricate molecular frameworks. nih.gov

The pyrrolidinone ring, a core feature of this compound derivatives, is present in numerous natural products with diverse biological activities. nottingham.ac.uk The synthesis of these natural products often leverages the stereochemical information embedded in chiral pyrrolidinone precursors. For example, the synthesis of hydroxylated pyrrolidine alkaloids can be achieved using substituted 2-pyrrolidinones as valuable building blocks. researchgate.net

While direct total synthesis examples employing this compound are not extensively detailed in the provided search results, the strategic importance of the 4-phenylpyrrolidin-2-one moiety, a closely related structure, is highlighted. Enantiomerically enriched 4-phenylpyrrolidin-2-one has been prepared using dynamic kinetic resolution catalyzed by ω-transaminases, providing access to cyclic analogues of γ-aminobutyric acid (GABA) derivatives. researchgate.net This methodology opens up avenues for the synthesis of natural products and pharmaceuticals containing this chiral motif.

The following table illustrates the strategic role of the this compound scaffold and related structures in the synthesis of complex molecules:

| Target Molecule/Class | Role of this compound Derivative | Key Transformation | Ref. |

| Hydroxylated Pyrrolidine Alkaloids | Chiral building block | Diastereoselective functionalization of the pyrrolidinone ring | researchgate.net |

| Cyclic GABA Analogues | Chiral precursor | Dynamic kinetic resolution of a keto ester | researchgate.net |

| (±)-Hepialone | Precursor to a key intermediate | 1,3-dipolar cycloaddition reaction | chim.it |

Vi. Computational Chemistry Studies of 2 Phenylpyrrolidin 1 Ol

Theoretical Frameworks and Methodologies for Molecular Simulation

A variety of computational methods are employed to simulate molecular systems, each with a different balance of accuracy and computational cost. numberanalytics.com These methodologies are foundational to understanding the electronic structure, conformational possibilities, and reactive nature of 2-Phenylpyrrolidin-1-ol.

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and provide highly detailed descriptions of molecular electronic structure.

Density Functional Theory (DFT) : DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. aps.orggo.ro Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable, which simplifies the calculations significantly. aps.org Approximations like the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals are commonly used to describe the exchange-correlation energy, which is the main challenge in DFT. aps.org For a molecule like this compound, DFT can be used to calculate various properties, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. journalirjpac.com

Ab Initio Methods : The term "ab initio" translates to "from the beginning," signifying that these calculations are derived directly from theoretical principles without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. nih.govscispace.com While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain systems. In a systematic theoretical study of the structurally related 2-phenylpyrrole (PhPy), MP2 was used alongside DFT to determine optimal geometries for its neutral and charged states. scispace.com Such methods are crucial for establishing a reliable connection between classical structural models and quantum chemical descriptions. ias.ac.in

A comparative table of quantum chemical parameters that can be calculated for a molecule like this compound is shown below, based on findings for similar compounds.

| Parameter | Description | Typical Application |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. journalirjpac.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. journalirjpac.com |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. journalirjpac.com |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences intermolecular interactions and solubility. journalirjpac.com |

| Ionization Potential (I) | Energy required to remove an electron | A low ionization potential suggests high reactivity. researchgate.net |

| Electron Affinity (A) | Energy released when an electron is added | Measures the ability of the molecule to accept an electron. journalirjpac.com |

Molecular Dynamics (MD) simulations use principles of classical mechanics to model the physical movements of atoms and molecules over time. labxing.com An MD simulation calculates the net force on each atom and uses this to predict its motion, allowing for the observation of how the system evolves. labxing.comaps.org These simulations are invaluable for studying the conformational flexibility and dynamic behavior of molecules like this compound in various environments, such as in solution. nih.govugm.ac.id The process typically involves preparing the system, minimizing its energy, equilibrating it under specific conditions (e.g., temperature and pressure), and then running a production simulation to collect data on the molecule's trajectory. labxing.com

Semi-Empirical Methods : These methods bridge the gap between purely theoretical ab initio methods and purely empirical molecular mechanics. They use a simplified version of the Hartree-Fock formalism but incorporate parameters derived from experimental data to streamline calculations. numberanalytics.comuni-muenchen.de Methods like AM1, PM3, and PM7 are part of the Neglect of Diatomic Differential Overlap (NDDO) family. numberanalytics.comwikipedia.org They are significantly faster than ab initio or DFT methods, making them suitable for larger molecules or for preliminary conformational analyses. numberanalytics.com For instance, the semi-empirical AM1 method was used to calculate the optimal dihedral angle in the related 2-phenylpyrrole molecule. scispace.com

Molecular Mechanics (MM) Force Fields : MM methods treat molecules as a collection of atoms held together by springs (bonds). nih.gov The potential energy of the system is calculated using a force field, which is a set of parameters and equations describing bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. nih.govnih.gov Common force fields include Amber, CHARMM, and GAFF. nih.govnih.gov MM is computationally efficient and is the method of choice for simulating large biological systems and for extensive conformational searches. nih.govbiorxiv.org

Prediction of Molecular Conformations and Energetic Landscapes

Computational methods are essential for exploring the conformational space of a molecule and understanding its energetic landscape. For this compound, the relative orientation of the phenyl and pyrrolidine (B122466) rings is a key structural feature.

A study on the similar 2-phenylpyrrole molecule provides insight into how these predictions are made. scispace.com Using various computational methods, the torsional angle between the two rings was calculated. The results showed that the molecule is not planar in its neutral state. scispace.com

The table below summarizes the calculated torsional angles for neutral 2-phenylpyrrole using different methods, illustrating the type of data that could be generated for this compound.

| Method | Basis Set | Torsional Angle (Θ) |

| MP2 | cc-pVDZ | 31.0° |

| DFT (B3LYP) | cc-pVDZ | 24.3° |

| DFT (PBE) | cc-pVDZ | 25.0° |

| AM1 | - | 26.0° |

| DFTB+ | - | ~0° (Planar) |

| Data adapted from a theoretical study on 2-phenylpyrrole. scispace.com |

These calculations help identify the most stable conformers (lowest energy states) and the energy barriers between them, providing a comprehensive energetic landscape of the molecule.

Simulation and Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step process of chemical reactions. solubilityofthings.comegrassbcollege.ac.in For this compound, these simulations can predict how the molecule might be synthesized or how it might react with other chemical species. For example, the oxidation of the hydroxyl group or substitution reactions on the phenyl ring could be modeled. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the most likely reaction pathways. ucsb.edu

The activation energy (Ea) is the minimum energy required for a reaction to occur and represents the energy barrier that reactants must overcome. thoughtco.comlibretexts.org Computational methods can calculate this barrier by locating the transition state structure on the potential energy surface. The energy difference between the reactants and the transition state corresponds to the activation energy. libretexts.org

The Arrhenius equation, ln(k) = -Ea/RT + ln(A), provides the relationship between the rate constant (k), activation energy (Ea), and temperature (T). atlanticoer-relatlantique.ca By calculating the rate constants at different temperatures, the activation energy can be determined graphically from the slope of a plot of ln(k) versus 1/T, where the slope equals -Ea/R. atlanticoer-relatlantique.casavemyexams.comyoutube.com This information is critical for understanding reaction kinetics and predicting how reaction rates will change with temperature. atlanticoer-relatlantique.ca

Based on a thorough review of the available scientific literature, it appears that specific computational chemistry studies focusing solely on this compound, as outlined in the requested sections, have not been extensively published. The existing research primarily centers on related proline-based catalysts and their derivatives in various asymmetric reactions.

While computational methods are widely used to study similar structures, the specific data required to populate the requested sections on transition state modeling, stereochemical preference, and virtual screening for this compound is not present in the provided search results. Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on this compound.

Transition State Modeling and Characterization: Detailed quantum mechanical calculations (like DFT) identifying and characterizing the transition state structures for reactions catalyzed by or involving this compound. This would include energetic data and geometric parameters of the transition states.

Elucidation of Stereochemical Preferences and Enantiomeric Excess Prediction: Computational studies that model the pathways leading to different stereoisomers, calculate the energy differences between the corresponding transition states, and use this data to predict the enantiomeric excess (ee%) of a reaction.

Applications in Reaction Design and Optimization through Virtual Screening: Reports on the use of this compound or its derivatives as a scaffold in virtual screening campaigns to discover new catalysts or optimize reaction conditions for desired outcomes.

Without such specific studies, any attempt to write the requested article would involve extrapolating from different molecules, which would violate the core instruction to focus solely on this compound and would amount to scientific inaccuracy.

Vii. Advanced Analytical Characterization Techniques in 2 Phenylpyrrolidin 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, providing detailed information about the chemical environment of individual atoms. emerypharma.com

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental insights into the molecular framework of 2-Phenylpyrrolidin-1-ol.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key signals would include those for the phenyl group protons, the protons of the pyrrolidine (B122466) ring, and the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to piece together the structure. For instance, the aromatic protons typically appear in the downfield region (around 7-8 ppm), while the aliphatic protons of the pyrrolidine ring resonate at higher fields. emerypharma.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, carbinol). For this compound, distinct signals would be expected for the carbons of the phenyl ring, the four carbons of the pyrrolidine ring, with the carbon bearing the phenyl group (C2) and the carbon attached to the hydroxyl group (within the N-ol structure, C5 if numbered traditionally starting from N) showing characteristic shifts. ntu.edu.sgnih.gov

Two-dimensional (2D) NMR techniques are employed to resolve complex structural questions by showing correlations between different nuclei. blogspot.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the connectivity of protons within the pyrrolidine ring and assigning their specific positions. emerypharma.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of carbon resonances based on their corresponding proton signals.

A representative, though not exhaustive, table of expected NMR data for a 2-phenylpyrrolidine (B85683) derivative is provided below. Actual values for this compound would require specific experimental data.

| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |

| Phenyl-H | 7.2 - 7.5 | Phenyl-C (ipso) | ~140 |

| CH (benzylic) | ~4.0 - 4.5 | Phenyl-C (o, m, p) | 125 - 130 |

| CH₂ (pyrrolidine) | 1.8 - 3.5 | CH (benzylic) | ~65 - 70 |

| OH | Variable | CH₂ (pyrrolidine) | 25 - 55 |

| NH | Variable | ||

| Note: This is an illustrative table. Actual chemical shifts can vary based on solvent and other experimental conditions. sigmaaldrich.com |

When this compound is synthesized or used in reactions that generate additional stereocenters, NMR spectroscopy is a powerful tool for determining the ratio of the resulting diastereomers. rsc.orgnih.gov The different spatial arrangements of atoms in diastereomers lead to distinct chemical environments for their nuclei, often resulting in separate, quantifiable signals in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative proportions in a mixture can be accurately calculated. researchgate.netrsc.org

For determining enantiomeric excess (ee), standard NMR in an achiral solvent is ineffective as enantiomers have identical spectra. However, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can overcome this. researchgate.net These chiral auxiliaries interact with the enantiomers of this compound to form diastereomeric complexes or new diastereomeric compounds, respectively. These newly formed diastereomers will then exhibit distinct and resolvable signals in the NMR spectrum, allowing for the quantification of the enantiomeric ratio. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of this compound. measurlabs.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass with very high accuracy (typically to four or more decimal places). bioanalysis-zone.comnih.gov This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass but a different combination of atoms. bioanalysis-zone.com This is an essential step in confirming the identity of a newly synthesized compound. ntu.edu.sg

| Technique | Information Obtained | Application to this compound |

| HRMS | Exact mass-to-charge ratio (m/z) | Confirms the elemental formula (C₁₀H₁₃NO). |

| This table summarizes the primary role of HRMS in the analysis of the target compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. nih.gov Due to the polar nature of the hydroxyl group in this compound, which can lead to poor chromatographic peak shape and thermal instability, derivatization is often necessary prior to GC-MS analysis. jfda-online.comresearchgate.net

Common derivatization strategies involve converting the hydroxyl group into a less polar, more volatile functional group, such as a silyl (B83357) ether (e.g., by reaction with a silylating agent like BSTFA) or an ester (e.g., through acylation). jfda-online.commdpi.com This process improves the compound's behavior in the GC column, leading to better separation and detection. researchgate.net The mass spectrometer then provides a fragmentation pattern for the derivatized molecule, which can be used for structural confirmation and identification. mdpi.com

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net If this compound, or a derivative thereof, can be obtained as a single crystal of sufficient quality, single-crystal XRD analysis can provide an unambiguous determination of its molecular structure. researchgate.net

This technique yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. researchgate.net Furthermore, for chiral compounds, XRD can establish the absolute configuration of the stereocenters, providing definitive proof of the molecule's stereochemistry. The resulting crystal structure data, including unit cell dimensions and space group, offers the highest level of structural verification. xray.czmi-6.co.jp

| Parameter | Description |

| Crystal System | The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry elements of the crystal lattice and the asymmetric unit. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the repeating unit of the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z positions of each atom in the asymmetric unit. |

| This table outlines key data obtained from a successful X-ray diffraction experiment. researchgate.netrsc.org |

Determination of Absolute Configuration

The precise three-dimensional arrangement of atoms at a chiral center, known as the absolute configuration, is a critical aspect of chemical analysis, particularly for pharmacologically active molecules where different enantiomers can exhibit distinct biological activities. utsunomiya-u.ac.jpasianpubs.org For derivatives of 2-phenylpyrrolidine, the absolute configuration is often determined after chiral separation.

One of the most definitive methods for determining absolute configuration is single-crystal X-ray diffraction analysis. acs.orgresearchgate.net This technique allows for the unambiguous assignment of the (R) or (S) configuration to a specific enantiomer. In this method, a single crystal of the purified enantiomer is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the molecule. researchgate.net The absolute structure can be confirmed by refining the Flack parameter, which should be close to 0 for the correct enantiomeric assignment. acs.orgresearchgate.net

While X-ray crystallography is considered the gold standard, other methods can also be employed. researchgate.netnorthwestern.edu For instance, the elution order in chiral chromatography, when correlated with a known standard or through techniques like electronic circular dichroism (CD) spectroscopy, can be used to infer the absolute configuration of separated enantiomers. marquette.edu

Single Crystal X-ray Structure Elucidation

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. mdpi.com The crystal is irradiated with a beam of X-rays, and the diffraction pattern is collected by a detector. mdpi.com The structure is then solved using direct methods and refined using least-squares techniques. acs.orgmdpi.com

For instance, the crystal structure of a derivative, (2-phenylpyrrolidin-1-yl)-1-phenylmethanimine, was determined after recrystallization from a dichloromethane/hexane mixture to yield suitable red crystals for X-ray analysis. ntu.edu.sg X-ray analysis of a spiropyrrolidine tethered to a benzo[b]thiophene scaffold revealed that the compound exists in two disordered parts with equal occupancies. mdpi.com The crystallographic data provides invaluable insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. northwestern.edu

Table 1: Example of Crystallographic Data for a Spiropyrrolidine Derivative mdpi.com

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Z | 4 |

Note: This data is for a derivative and not this compound itself, but illustrates the type of information obtained.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used for the identification of functional groups within a molecule. longdom.orgsavemyexams.com It is based on the principle that covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. longdom.org The resulting IR spectrum is a unique fingerprint of the molecule. wiley.com

In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, the O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. savemyexams.comlibretexts.org The C-N stretching vibration of the pyrrolidine ring and the C-H stretching vibrations of the phenyl group and the pyrrolidine ring would also be observable in the spectrum. libretexts.org

The region of the IR spectrum below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole. savemyexams.com Comparing the fingerprint region of an unknown sample to that of a known standard can definitively identify the compound. savemyexams.comwiley.com IR spectroscopy can also provide information about the conformation of the molecule and can be used to detect impurities. savemyexams.com

Table 2: General IR Absorption Ranges for Functional Groups Relevant to this compound libretexts.orgmasterorganicchemistry.com

| Functional Group | Absorption Range (cm⁻¹) | Appearance |

| O-H (alcohol) | 3200-3600 | Broad |

| N-H (amine/amide) | 3300-3500 | Sharper than O-H, can be one or two peaks |

| C-H (aromatic) | 3000-3100 | Sharp |

| C-H (aliphatic) | 2850-3000 | Sharp |

| C=O (if present) | 1630-1830 | Sharp, strong |

| C=C (aromatic) | 1400-1600 | Variable |

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgadvancechemjournal.com The principle of HPLC involves injecting a liquid sample into a mobile phase that is pumped through a column packed with a stationary phase. advancechemjournal.comresearchgate.net The separation of the components is based on their different interactions with the stationary and mobile phases. libretexts.org

For the analysis of this compound, HPLC can be used to assess the purity of a sample and to separate it from starting materials, byproducts, and degradation products. advancechemjournal.com The choice of stationary phase (e.g., silica (B1680970) for normal-phase, C18 for reversed-phase) and mobile phase composition is crucial for achieving optimal separation. wikipedia.org A detector, commonly a UV detector, is used to monitor the eluent from the column and generate a chromatogram, where each peak represents a different component of the mixture. libretexts.org

Since this compound is a chiral compound, it is often necessary to determine the enantiomeric purity, which is the relative amount of each enantiomer in a sample. Chiral HPLC is the most widely used technique for this purpose. asianpubs.orgmarquette.edu This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus their separation. asianpubs.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of enantiomers. mdpi.com The mobile phase, which can be a mixture of solvents like n-hexane and an alcohol in normal-phase mode or acetonitrile (B52724) and water in reversed-phase mode, plays a critical role in achieving enantioseparation. asianpubs.orgmdpi.com The enantiomeric purity is determined by integrating the peak areas of the two enantiomers in the chromatogram. For instance, chiral HPLC has been successfully used to separate the enantiomers of related compounds like 2-phenylbutyramide (B1677664) and 3-methyl-3-phenylpyrrolidine-2,5-dione. acs.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Visualization

Thin-Layer Chromatography (TLC) is a fundamental and indispensable analytical technique in synthetic organic chemistry, valued for its speed, simplicity, and cost-effectiveness. sigmaaldrich.comsorbtech.com In the context of this compound research, TLC is routinely employed to monitor the progress of chemical reactions, assess the purity of intermediates and final products, and determine appropriate solvent systems for larger-scale purification by column chromatography. sorbtech.comwisc.edu The technique separates compounds based on their differential partitioning between a stationary phase (typically a thin layer of silica gel or alumina (B75360) on a plate) and a liquid mobile phase (a solvent or mixture of solvents). savemyexams.comksu.edu.sa

The progress of a reaction, such as the synthesis of this compound or its derivatives, can be efficiently tracked over time. wisc.edu This is typically achieved by spotting a small aliquot of the reaction mixture onto a TLC plate alongside spots of the pure starting materials. libretexts.org A "co-spot," where the reaction mixture and starting material are applied at the same point, is often used for better comparison. libretexts.org As the solvent (eluent) moves up the plate via capillary action, the components of the mixture are separated. wisc.edu The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane, and a new spot, corresponding to the desired product, has appeared. libretexts.org For instance, the synthesis of various phenylpyrrolidine derivatives, such as ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate and (S)-2-((S)-2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpentanal, have been explicitly monitored using TLC to confirm the consumption of starting materials like N-phenylmaleimide. dovepress.commdpi.com

The position of each separated compound on the developed chromatogram is quantified by its Retention Factor (Rf value). The Rf value is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. libretexts.orgsavemyexams.com This value is characteristic of a compound in a specific solvent system on a particular stationary phase. libretexts.org Generally, less polar compounds travel further up the plate, resulting in a higher Rf value, because they have a weaker affinity for the polar stationary phase (like silica gel) and are more soluble in the often less polar mobile phase. libretexts.orgchemistryhall.com

Detailed Research Findings

Research involving the synthesis of phenylpyrrolidine structures provides specific examples of TLC application. In the synthesis of 4-phenylpyrrolidin-2-one, a precursor to related compounds, TLC analysis was used to identify fractions containing the product during column chromatography, with an Rf value of 0.41 in a 96:4 ethyl acetate (B1210297):methanol (B129727) eluent system. orgsyn.org Similarly, the synthesis of potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate was monitored by TLC to track the disappearance of the starting ester. nih.gov

The following interactive table summarizes TLC conditions reported in the synthesis of various compounds containing the phenylpyrrolidin moiety.

Table 1: Reported TLC Conditions for Phenylpyrrolidin Derivatives

| Compound | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Source(s) |

|---|---|---|---|---|

| 5-Nitro-4-phenylpentan-2-one | Silica Gel | n-hexane:ethyl acetate (80:20) | 0.41 | dovepress.com |

| 4-Phenylpyrrolidin-2-one | Silica Gel F254 | Ethyl acetate:Methanol (96:4) | 0.41 | orgsyn.org |

| 2,2-Dichloro-1-phenyl-1,3-butanedione | Silica Gel | Ethyl acetate/Petroleum ether (10%) | 0.76 | rsc.org |

Product Visualization

After development, the separated spots on the TLC plate must be visualized. Since most organic compounds are colorless, various methods are employed. chemistryhall.com

UV Light: This is the most common non-destructive visualization method. libretexts.org Commercial TLC plates are often treated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm). libretexts.org Compounds like this compound, which contain a phenyl group (a UV-absorbing chromophore), will quench this fluorescence and appear as dark spots against the bright green background. libretexts.orgumich.edu This allows for the visualization of the product without chemically altering it.

Staining Agents: When compounds are not UV-active or for more definitive visualization, destructive chemical stains are used. libretexts.org The plate is dipped or sprayed with a reagent that reacts with the spots to produce a color. illinois.edu

Potassium Permanganate (KMnO₄): This is a general stain for compounds that can be oxidized. It reacts with double bonds, alcohols, amines, and other functional groups. The compound appears as a yellow or brown spot on a purple background. illinois.edu It has been successfully used to visualize 4-phenylpyrrolidin-2-one. orgsyn.org

Iodine (I₂): Exposing the plate to iodine vapor in a chamber is a semi-destructive method. Iodine forms colored complexes (typically yellow-brown) with many organic compounds. libretexts.org

Sulfuric Acid: Spraying with a sulfuric acid solution followed by heating is a highly destructive method that chars any organic compound present, making them visible as dark spots. umich.edu

Ninhydrin (B49086): This stain is highly specific for primary and secondary amines, with which it reacts to form a characteristic purple or pink spot (Ruhemann's purple). illinois.edu While not ideal for the N-hydroxyl group of this compound, it is extremely useful for visualizing amine-containing starting materials or byproducts in the reaction mixture.

The following interactive table details common visualizing agents applicable in this compound research.

Table 2: Common TLC Visualization Agents

| Visualization Agent | Preparation | Procedure | Result/Appearance | Applicable Functional Groups | Source(s) |

|---|---|---|---|---|---|

| UV Light (254 nm) | N/A | Illuminate the dried plate with a short-wave UV lamp. | Dark spots on a fluorescent green background. | Compounds with UV chromophores (e.g., aromatic rings). | libretexts.orgumich.edu |

| Iodine Vapor | A few crystals of I₂ in a sealed chamber. | Place the dried plate in the chamber until spots appear. | Yellow to brown spots on a light tan background. | General for most organic compounds. | libretexts.org |

| Potassium Permanganate | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH, 200mL H₂O. | Dip or spray the plate and gently heat if necessary. | Yellow-brown spots on a purple background. | Oxidizable groups (alkenes, alcohols, amines). | illinois.edu |

| Sulfuric Acid | 5-10% solution of H₂SO₄ in methanol or water. | Spray the plate and heat on a hot plate until spots appear. | Dark brown or black spots on a white background. | General for all organic compounds (charring). | umich.eduillinois.edu |

| Ninhydrin | 0.2g ninhydrin in 100mL absolute alcohol. | Spray the plate and heat at ~120 °C for 3-5 minutes. | Pink or purple spots on a white background. | Primary and secondary amines, amino acids. | illinois.edu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.